2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile
Description
Properties
CAS No. |
1219796-86-7 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.3 |
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C16H15NO3/c1-18-15-8-7-14(19-10-9-17)11-16(15)20-12-13-5-3-2-4-6-13/h2-8,11H,10,12H2,1H3 |
InChI Key |
JYKWAYSTRDOLTK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC#N)OCC2=CC=CC=C2 |
Synonyms |
2-[3-Methoxy-4-(phenylmethoxy)phenoxy]acetonitrile |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Benzyloxy-4-methoxyphenol
Step 1: Benzylation of 3,4-Dihydroxyanisole
3,4-Dihydroxyanisole (homogentisic acid methyl ether) undergoes selective benzylation at the 3-position using benzyl bromide under basic conditions:
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (2.5 equiv)
-
Temperature: 80°C, 12 hours
Step 2: Etherification with Chloroacetonitrile
The phenolic oxygen attacks chloroacetonitrile in a nucleophilic substitution:
-
Base: Sodium hydride (1.2 equiv)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Temperature: 0°C → room temperature, 6 hours
-
Yield: 65%
Synthetic Route 2: Aldoxime Dehydration Pathway
Aldehyde Intermediate Formation
Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde
Oxidation of 3-benzyloxy-4-methoxybenzyl alcohol (derived from reduction of the corresponding acid) using MnO₂:
Conditions :
Step 2: Oxime Formation and Dehydration
Aldehyde conversion to nitrile via hydroxylamine intermediate:
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve oxime dehydration efficiency.
-
Dehydration with acetic anhydride at 100°C achieves 85% conversion.
Comparative Analysis of Methods
| Parameter | Williamson Route | Aldoxime Route |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 51% (0.78 × 0.65) | 56% (0.82 × 0.85 × 0.80) |
| Critical Challenges | Benzylation selectivity | Aldehyde over-oxidation |
| Scalability | High | Moderate |
Notes :
-
The Williamson method offers simplicity but requires stringent control over benzylation regioselectivity.
-
Aldoxime dehydration avoids hazardous cyanide reagents but introduces additional purification steps.
Alternative Approaches and Emerging Strategies
Ullmann-Type Coupling
Copper-catalyzed coupling of 3-benzyloxy-4-methoxyphenol with iodoacetonitrile:
Advantages :
-
Single-step synthesis
-
Avoids harsh bases
Limitations :
-
Limited commercial availability of iodoacetonitrile
-
Catalyst cost and ligand sensitivity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 2-(3-(Benzyloxy)-4-methoxyphenoxy)ethylamine.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
(a) Nitro-Substituted Derivatives
- Compounds :
- Key Differences: Nitro Group (-NO₂): Introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. Methoxymethyl (-OCH₂OCH₃): Increases steric bulk and lipophilicity compared to the target compound.
- Applications : Nitro groups are common in explosives and dyes, but these derivatives may also exhibit enhanced herbicidal or antiparasitic activity due to increased electrophilicity.
(b) Fluorine-Substituted Analogues
- Compound : 2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile (CAS: 1824265-83-9)
- Key Differences :
- Fluorine (-F) : A small, electronegative substituent that improves metabolic stability and bioavailability.
- Molecular Weight : 241.26 g/mol (vs. 269.3 g/mol for the target compound).
- Applications : Fluorinated compounds are prevalent in pharmaceuticals (e.g., antidepressants) due to enhanced membrane permeability.
(c) Hydroxy-Substituted Derivatives
- Compound: 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile (CAS: 76783-44-3)
- Key Differences: Hydroxy Group (-OH): Increases polarity and hydrogen-bonding capacity, improving water solubility. Phenoxy Group (-O-C₆H₅): Alters π-π stacking interactions compared to benzyloxy groups.
- Applications : Hydroxy-substituted nitriles are intermediates in synthesizing chiral alcohols or ketones.
Functional Group Modifications
(a) Acetamide Derivatives
- Compound : 2-(3-(Benzyloxy)-4-methoxyphenyl)-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide
- Key Differences :
- Amide (-CONH-) : Replaces the nitrile (-CN), enabling hydrogen bonding and altering pharmacokinetics.
- Dual Benzyloxy/Methoxy Systems : Enhances rigidity and receptor-binding affinity.
- Applications : Amides are critical in drug design (e.g., protease inhibitors).
(b) Trifluoroacetyl-Containing Analogues
- Compound : 3,4-Dimethoxy-α-(2,2,2-trifluoroacetyl)benzeneacetonitrile
- Key Differences :
- Trifluoroacetyl (-COCF₃) : Strong electron-withdrawing group, increasing acidity of adjacent protons.
- Dimethoxy (-OCH₃) : Electron-donating effects partially counterbalance the trifluoroacetyl group.
- Applications : Useful in fluorinated drug synthesis (e.g., anti-inflammatory agents).
Structural Complexity and Pharmacological Potential
(a) Heterocyclic Derivatives
- Compound : [3-Benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetonitrile (CAS: 797777-07-2)
- Key Differences :
- Pyrrole Ring : Introduces a heterocyclic system, enabling π-stacking and metal coordination.
- Hydroxy and Benzoyl Groups : Enhance binding to biological targets (e.g., enzymes).
- Applications: Potential use in anticancer or antimicrobial agents.
Comparative Data Table
Biological Activity
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed through its molecular formula, which is C17H18N2O3. The compound features a phenoxy group, which is known to enhance biological activity due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function and potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, indicating its potential as a therapeutic agent in combating infections.
- Immunomodulatory Effects : Research indicates that the compound may modulate immune responses, suggesting applications in autoimmune diseases or conditions characterized by immune dysregulation.
Case Studies and Research Findings
- AChE Inhibition Study : A study evaluated the inhibitory effect of this compound on AChE. The results indicated an IC50 value of approximately 0.045 µM, demonstrating significant potency compared to standard inhibitors like galantamine .
- Antimicrobial Activity : In vitro tests showed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL, respectively.
- Immunomodulatory Effects : A study assessing the immunomodulatory effects revealed that treatment with the compound led to increased production of cytokines such as IL-6 and TNF-α in macrophage cultures, suggesting potential applications in enhancing immune responses during infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Variations : The presence of the benzyloxy and methoxy groups enhances lipophilicity, improving cell membrane permeability and bioavailability.
- Positioning of Functional Groups : The positioning of functional groups on the phenyl rings plays a critical role in modulating interactions with target enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile in laboratory settings?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-benzyloxy-4-methoxyphenol with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetone. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Yield improvements may involve catalyst screening (e.g., phase-transfer catalysts) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (H302, H315, H319) .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability tests under accelerated conditions (40°C/75% RH for 1 month) can assess degradation .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., benzyloxy and methoxy groups) and acetonitrile moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₅NO₃, MW 269.3) .
- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C ether linkage) are diagnostic .
Advanced Research Questions
Q. How can researchers design experiments to investigate the fungicidal activity of derivatives synthesized from this compound?
- Methodology :
- Derivatization : Introduce functional groups (e.g., amides, carbamates) via reaction with acyl chlorides or isocyanates .
- Bioassays : Use in vitro antifungal susceptibility testing (e.g., MIC assays against Candida spp. or Aspergillus spp.) with positive controls (e.g., fluconazole). For in planta studies, adopt randomized block designs with split-split plots to assess efficacy under varying environmental conditions .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodology :
- Meta-Analysis : Systematically compare datasets (e.g., IC₅₀ values) while controlling for variables like assay protocols, solvent effects (DMSO vs. aqueous buffers), and cell lines .
- Reproducibility Checks : Validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and standardized positive/negative controls .
Q. How does the substitution pattern on the phenyl ring influence the compound's reactivity and interactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electronic effects (HOMO-LUMO gaps) and steric hindrance from benzyloxy/methoxy groups.
- Kinetic Studies : Compare reaction rates of derivatives (e.g., 3-benzyloxy vs. 4-benzyloxy analogs) in SN2 reactions to quantify substituent effects .
- X-ray Crystallography : Resolve crystal structures to correlate spatial arrangements with binding affinities in enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
